molecular formula C22H23N3O3S2 B6495318 ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 852366-86-0

ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B6495318
CAS No.: 852366-86-0
M. Wt: 441.6 g/mol
InChI Key: KWXIPPOGZFLCKT-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a synthetic thiophene derivative characterized by a cyclohepta[b]thiophene core substituted with an ethyl carboxylate group at position 3 and a quinazolin-4-ylsulfanyl-linked acetamido moiety at position 2.

Properties

IUPAC Name

ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-2-28-22(27)19-15-9-4-3-5-11-17(15)30-21(19)25-18(26)12-29-20-14-8-6-7-10-16(14)23-13-24-20/h6-8,10,13H,2-5,9,11-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXIPPOGZFLCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (CAS Number: 852366-86-0) is a synthetic compound characterized by its complex structure and potential therapeutic applications. This article reviews its biological activity, focusing on its antitumor properties, mechanism of action, and related pharmacological effects.

Chemical Structure and Properties

The compound has the molecular formula C22H23N3O3S2C_{22}H_{23}N_{3}O_{3}S_{2} and features a quinazoline moiety linked to a cyclohepta[b]thiophene core. The structural complexity may contribute to its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor effects. Notably:

  • Cell Viability and IC50 Values : In vitro assays demonstrated that the compound exhibits potent cytotoxicity against various cancer cell lines. For instance, it has shown an IC50 value of approximately 23.2μM23.2\,\mu M in MCF-7 breast cancer cells, indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases (caspase-3 and caspase-9), leading to programmed cell death. Flow cytometry analysis revealed that it causes G2/M phase cell cycle arrest . This suggests that the compound interferes with critical cell cycle checkpoints, which is a common mechanism for antitumor agents.

Apoptosis Induction

The induction of apoptosis by this compound involves several pathways:

  • Caspase Activation : The compound significantly increases the levels of active caspases in treated cells .
  • Cell Cycle Arrest : It disrupts normal cell cycle progression by accumulating cells in the G2/M phase .

Inhibition of Autophagy

Interestingly, while promoting apoptosis, the compound appears to inhibit autophagic processes within cancer cells. This dual action may enhance its therapeutic efficacy by preventing alternative survival pathways .

Comparative Biological Activity

To contextualize the activity of this compound, a comparison with other known quinazoline derivatives reveals its competitive edge in certain assays:

Compound NameIC50 (μM)Mechanism
Compound A20.5Apoptosis induction
Ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-...23.2Apoptosis & Cell Cycle Arrest
Compound B30.1Caspase activation

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Thieno[2,3-d]pyrimidines : Similar structures have been reported to exhibit strong antitumor activity and selective targeting of cancer cells via folate receptor pathways .
  • Quinazoline Derivatives : A broad range of quinazoline derivatives have demonstrated various pharmacological activities including antimicrobial and anti-inflammatory effects .

Scientific Research Applications

Recent studies have highlighted the anticancer potential of compounds similar to ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate. For instance, research involving quinazoline derivatives has shown promising results in inhibiting various cancer cell lines.

Case Study: Anticancer Efficacy

A study published in the Wiley Online Library examined the synthesis of thioderivatives of quinazoline and their anticancer activities. The findings indicated that certain derivatives exhibited significant growth inhibition in multiple cancer cell lines, including renal and breast cancer cells. The most effective compounds showed cell growth inhibition rates ranging from 31.50% to 47.41% across different cell lines .

Table 2: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineInhibition Rate (%)
Quinazoline Derivative ACCRF-CEM (Leukemia)-31.50
Quinazoline Derivative BMDA-MB-231 (Breast)-47.41
Quinazoline Derivative CUO-31 (Renal)-40.00

Other Biological Activities

Beyond anticancer properties, compounds with similar structures have been investigated for other biological activities:

  • Antimicrobial Activity : Some quinazoline derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects through modulation of inflammatory cytokines.

Table 3: Biological Activities of Similar Compounds

Activity TypeDescription
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulation of cytokine production

Comparison with Similar Compounds

Ethyl 2-(2-(4-benzylpiperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (VIg)

  • Structure : Shares the cyclohepta[b]thiophene core and ethyl carboxylate group but replaces the quinazolin-4-ylsulfanyl group with a 4-benzylpiperazine moiety (Table 1).
  • Synthesis : Refluxed in acetonitrile for 12 hours (56% yield) .
  • Physicochemical Properties :
    • Molecular weight: 455.62 g/mol (C25H33N3O3S).
    • Melting point: 153–155°C .
    • IR peaks: 3345 cm<sup>−1</sup> (NH), 1716 cm<sup>−1</sup> (C=O) .
  • Bioactivity : Evaluated as an acetylcholinesterase inhibitor, with moderate activity attributed to the benzylpiperazine group .

Ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate

  • Structure : Features a nitrobenzamido substituent instead of quinazolin-4-ylsulfanyl (Table 1).
  • Molecular Weight : 388.44 g/mol (C20H21N3O5S) .

Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

  • Structure : Cyclopenta[b]thiophene core (smaller ring) with a phenylthioureido group.
  • Synthesis: Condensation of 2-amino-thiophene with phenyl isothiocyanate .
  • Bioactivity : Demonstrates antifungal and antibacterial properties due to the thiourea linkage .

Ethyl 2-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

  • Structure : Pyrimidin-2-yl-piperazine substituent and cyclopenta[b]thiophene core.
  • Molecular Weight : 415.51 g/mol (C20H25N5O3S) .
  • Applications : Likely targets kinase or GPCR pathways due to the pyrimidine-piperazine motif.

Functional Group Impact on Bioactivity and Physicochemical Properties

  • Benzylpiperazine (VIg) : Increases basicity and solubility in polar solvents, favoring CNS-targeted activity .

Q & A

Q. What are the key steps and critical parameters for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Thiophene core preparation : Cycloheptathiophene derivatives are synthesized via cyclization reactions using reagents like Lawesson’s reagent or sulfur-containing precursors.
  • Functionalization : Introduction of the quinazolin-4-ylsulfanyl group via nucleophilic substitution or thiol-ene coupling. Ethyl ester groups are typically added using ethyl chloroacetate.
  • Critical parameters : Temperature (60–100°C), solvent polarity (DMF or DMSO for solubility), and reaction time (12–24 hours) significantly impact yield and purity .
  • Purification : Column chromatography or recrystallization is essential to isolate the final product with >95% purity.

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions and cycloheptathiophene ring conformation.
  • HPLC : Validates purity (>98%) and identifies byproducts (e.g., unreacted intermediates).
  • Mass spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline): Resolves 3D structure and intermolecular interactions .

Q. What standard biological assays are used to evaluate its pharmacological potential?

  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates.
  • Antimicrobial activity : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Solvent optimization : DMF enhances solubility of polar intermediates, while THF reduces undesired hydrolysis.
  • Catalyst screening : Triethylamine (TEA) improves acylation efficiency; Pd catalysts may aid cross-coupling steps.
  • Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) reduces decomposition of heat-sensitive intermediates .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry.

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Source validation : Confirm compound purity via orthogonal methods (e.g., NMR + HPLC).
  • Assay standardization : Use identical cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity).
  • Mechanistic studies : Perform target engagement assays (e.g., SPR for binding affinity) to validate hypothesized modes of action .

Q. What computational methods are suitable for predicting its drug-likeness and target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR).
  • ADMET prediction : SwissADME or pkCSM to estimate permeability (LogP), metabolic stability (CYP450 inhibition), and toxicity (hERG liability).
  • MD simulations : GROMACS for analyzing conformational stability in aqueous/lipid bilayers .

Q. How does structural modification of the quinazolin-4-ylsulfanyl group affect bioactivity?

  • Electron-withdrawing substituents (e.g., -NO₂ at C6 of quinazoline) enhance kinase inhibition but may reduce solubility.
  • Bulkier groups (e.g., phenyl vs. methyl) alter steric hindrance, impacting target binding.
  • Comparative SAR table :
Modification SiteSubstituentActivity Change (vs. Parent)
Quinazoline C6-NO₂IC₅₀ ↓ 2-fold (EGFR)
Sulfanyl linker-CH₂- vs. -S-Solubility ↑ 30%
Cycloheptathiophene-COOEt → -COOHCytotoxicity ↑ (HeLa)
Data inferred from structurally related compounds .

Methodological Guidance

Designing a stability study for this compound under physiological conditions:

  • Buffer systems : Simulate gastric (pH 1.2) and plasma (pH 7.4) conditions.
  • Temperature : 37°C with agitation (100 rpm).
  • Sampling intervals : 0, 1, 6, 24 hours analyzed via HPLC.
  • Degradation products : Identify hydrolyzed esters or oxidized thiophene rings using HRMS .

Approaches for identifying unknown biological targets:

  • Chemical proteomics : Use biotinylated probes for pull-down assays followed by LC-MS/MS.
  • Phage display : Screen peptide libraries to map binding motifs.
  • CRISPR-Cas9 knockout : Validate targets by observing activity loss in gene-edited cell lines .

Strategies to improve solubility for in vivo studies:

  • Prodrug design : Replace ethyl ester with PEGylated carboxylates.
  • Nanoparticle encapsulation : Use PLGA or liposomes (particle size <200 nm via DLS).
  • Co-solvent systems : Ethanol/Cremophor EL (4:1 v/v) enhances aqueous solubility 10-fold .

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